molecular formula C13H13ClN2O3 B1357325 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid CAS No. 936074-51-0

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid

Cat. No. B1357325
CAS RN: 936074-51-0
M. Wt: 280.7 g/mol
InChI Key: ZWXCRCVLSBGYFC-UHFFFAOYSA-N
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Description

“1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” is a chemical compound . It is also known by other names such as “1-(5-Chloro-2-benzoxazolyl)-4-piperidinecarboxylic acid”, “4-Piperidinecarboxylic acid, 1-(5-chloro-2-benzoxazolyl)-”, and "1-(5-chloro-1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid" .


Synthesis Analysis

Benzoxazole derivatives, which include “1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” can be analyzed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” can be analyzed using various techniques .

Scientific Research Applications

Cancer Research

1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid has been explored in cancer research. A study mentions the synthesis of a related compound that inhibits Aurora A, an enzyme implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Research has shown the antimicrobial potential of compounds related to 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid. A study synthesizing new pyridine derivatives demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antibacterial Agents

Some derivatives of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid exhibit antibacterial activity. For instance, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives showed comparable antibacterial activity against multidrug-resistant strains (Huang et al., 2010).

Hydrogen-Bonded Structures

The compound has been studied for its role in forming hydrogen-bonded structures. One study examined the structures of proton-transfer compounds involving related piperidine derivatives, highlighting their potential in developing new materials (Smith & Wermuth, 2010).

Antioxidant Activity

There is evidence of antioxidant activity in derivatives of this compound. A study synthesized novel derivatives and identified several as potent antioxidants, with some showing higher activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Catalytic Applications

The compound has also been explored for its catalytic properties. A study developed functionalized Fe3O4 nanoparticles with PPCA (a related compound) for efficient synthesis in organic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

Complex Formation

Research includes the study of complex formation with metals. For example, a study on the adduct of 3‐(piperidin‐1‐yl)propionic acid with triphenyl­tin chloride provides insights into the structural aspects of such complexes (Yan & Khoo, 2005).

Molecular Structure and Spectroscopy

The compound's derivatives have been investigated for their molecular structure and spectroscopic properties, aiding in understanding its chemical behavior and potential applications (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Characterization

Several studies focus on synthesizing and characterizing derivatives of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid, contributing to the development of new pharmaceuticals and materials (Rui, 2010).

Future Directions

The future directions for the research and development of “1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid” and its derivatives could involve further exploration of their potential antibacterial, antifungal, and anticancer activities .

properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCRCVLSBGYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587988
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936074-51-0
Record name 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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